molecular formula C18H18O6 B1205608 6-Hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one CAS No. 6626-61-5

6-Hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one

Cat. No. B1205608
CAS RN: 6626-61-5
M. Wt: 330.3 g/mol
InChI Key: JEEVVZXYEKPPCC-UHFFFAOYSA-N
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Description

2,3-dihydro-6-hydroxy-2-(4-methoxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one is a methoxyflavanone that is flavanone substituted by methoxy groups at positions 5, 7 and 4' and a hydroxy group at position 6. It is a monohydroxyflavanone and a member of 4'-methoxyflavanones. It derives from a flavanone.

Scientific Research Applications

Mechanisms of Acidolysis in Lignin Model Compounds

Studies have explored the acidolysis mechanisms in lignin model compounds, noting the distinct pathways of C6-C2 and C6-C3 type model compounds, highlighting the significance of the γ-hydroxymethyl group in these reactions. Notably, a hydride transfer mechanism has been identified as a key route in the acidolysis of these compounds. Additionally, the presence of Br− in the system significantly influences the reaction mechanisms, demonstrating the complex chemistry of such lignin derivatives (Yokoyama, 2015).

Synthetic Protocols for Benzo[c]chromen-6-ones

Research has addressed the synthesis of 6H-benzo[c]chromen-6-ones, crucial structures in secondary metabolites with significant pharmacological relevance. Various synthetic protocols, including Suzuki coupling reactions and reactions involving 3-formylcoumarin, have been documented. The study emphasizes the necessity of efficient and straightforward synthetic methods for these compounds due to their pharmacological importance and limited natural availability (Mazimba, 2016).

Anticancer Properties

Research into anticancer drugs has identified compounds with high tumor specificity and reduced keratinocyte toxicity. Among these, certain compounds, such as (E)-3-[2-(4-hydroxyphenyl)ethenyl]-6-methoxy-4H-1-benzopyran-4-one, have shown promising results in inducing apoptotic cell death in oral squamous cell carcinoma cell lines. These findings are crucial in the development of new anticancer drugs with minimal side effects (Sugita, Takao, Uesawa, & Sakagami, 2017).

Metabolic Pathways in Humans

Studies on the metabolic fate of related compounds like L-3,4-dihydroxyphenylalanine in humans provide insights into the metabolic pathways and potential interactions of compounds similar to 6-Hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one. Understanding the metabolic breakdown and the creation of various metabolites is essential for comprehending the bioavailability and potential therapeutic effects of these compounds (O'Gorman, Borud, Khan, & Gjessing, 1970).

properties

CAS RN

6626-61-5

Product Name

6-Hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one

Molecular Formula

C18H18O6

Molecular Weight

330.3 g/mol

IUPAC Name

6-hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C18H18O6/c1-21-11-6-4-10(5-7-11)13-8-12(19)16-14(24-13)9-15(22-2)17(20)18(16)23-3/h4-7,9,13,20H,8H2,1-3H3

InChI Key

JEEVVZXYEKPPCC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2CC(=O)C3=C(C(=C(C=C3O2)OC)O)OC

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)C3=C(C(=C(C=C3O2)OC)O)OC

Other CAS RN

6626-61-5

synonyms

6-hydroxy-5,7,4'-trimethoxy-flavanone
hamiltone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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